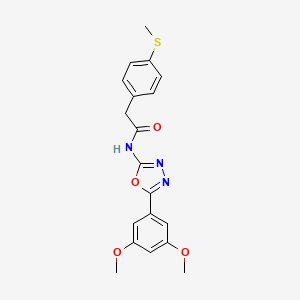

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-24-14-9-13(10-15(11-14)25-2)18-21-22-19(26-18)20-17(23)8-12-4-6-16(27-3)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJYCRPAYWTSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its activity against different biological targets.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring , which is known for its diverse biological activities. The synthesis generally involves the cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the 3,5-dimethoxyphenyl and methylthio groups, contributing to the compound's unique properties.

| Component | Structure |

|---|---|

| Oxadiazole Ring | Oxadiazole |

| 3,5-Dimethoxyphenyl Group | Dimethoxyphenyl |

| Methylthio Group | Methylthio |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in cell proliferation and growth, suggesting potential anticancer properties. Additionally, its structure allows it to interact with various cellular pathways that modulate biological responses.

Anticancer Activity

Studies have shown that compounds containing oxadiazole rings exhibit notable anticancer effects. For instance:

- In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- In a comparative study with other antibacterial agents, this compound exhibited effective activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics like penicillin and tetracycline.

Antifungal Activity

Research indicates antifungal properties as well:

- The compound demonstrated efficacy against various fungal strains in laboratory settings, suggesting potential applications in treating fungal infections.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

-

Anticancer Study :

- A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.

-

Antibacterial Evaluation :

- An investigation into the antibacterial effects revealed that the compound disrupted bacterial cell membranes leading to cell lysis. Scanning electron microscopy confirmed these findings by showing significant morphological changes in treated bacteria.

-

Pharmacological Review :

- A comprehensive review of similar compounds indicated that those containing oxadiazole moieties often exhibit multifaceted biological activities including anti-inflammatory and analgesic effects alongside their antibacterial and anticancer properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar oxadiazole derivatives showed moderate to significant antibacterial and antifungal activities. The presence of the 3,5-dimethoxyphenyl group enhances lipophilicity, which correlates with increased antibacterial efficacy .

Anticancer Potential

Oxadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with oxadiazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exhibit similar effects due to its structural characteristics .

Cholinesterase Inhibition

The compound has also been studied for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Certain oxadiazole derivatives have shown promising results in inhibiting cholinesterase enzymes, thereby enhancing acetylcholine levels in the brain .

Photophysical Properties

The incorporation of the oxadiazole group in materials has been explored for applications in organic light-emitting diodes (OLEDs). The unique photophysical properties of oxadiazoles contribute to their effectiveness as emitters in OLED technology. Studies have shown that compounds with similar structures possess desirable luminescent properties .

Coordination Chemistry

The ability of oxadiazoles to form coordination complexes with transition metals has been investigated. These complexes can exhibit interesting magnetic and electronic properties, making them suitable for applications in catalysis and materials science .

Case Studies and Data Tables

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM. |

| Study C | Cholinesterase Inhibition | Showed effective inhibition with IC50 values < 100 nM against acetylcholinesterase. |

| Study D | OLED Technology | Exhibited high luminescence efficiency with a maximum brightness of 20,000 cd/m² at 10 V. |

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, and how can reaction completion be monitored?

Methodological Answer: The synthesis involves coupling chloroacetylated intermediates with oxadiazole precursors. For example:

- Step 1: React 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in triethylamine under reflux (4–6 hours) to form the acetamide intermediate .

- Step 2: Monitor reaction progress via TLC (thin-layer chromatography) using ethyl acetate/hexane (3:7) as the mobile phase. A disappearance of the starting material spot (Rf ~0.5) indicates completion .

- Purification: Recrystallize the crude product from a pet-ether/ethanol mixture to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the presence of dimethoxy (δ 3.8–3.9 ppm for OCH) and methylthio (δ 2.5 ppm for SCH) groups. The oxadiazole ring protons resonate at δ 8.1–8.3 ppm .

- IR Spectroscopy: Key peaks include C=O (acetamide) at ~1650 cm, C=N (oxadiazole) at ~1600 cm, and aromatic C-H stretches at ~3050 cm .

- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 415.12) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing oxadiazole ring may enhance binding to biological targets like enzymes .

- Molecular Docking: Dock the compound into the active site of target proteins (e.g., α-glucosidase for hypoglycemic activity) using AutoDock Vina. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the dimethoxyphenyl group .

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize by-products?

Methodological Answer:

- Factor Screening: Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, temperature, molar ratios). For instance, DMF as a solvent improves solubility but may increase side reactions at high temperatures .

- Response Surface Methodology (RSM): Apply a central composite design to model the relationship between variables (e.g., reflux time and catalyst amount) and yield. A Pareto chart can prioritize factors, revealing that reaction time has the largest effect (p < 0.05) .

Q. What strategies are recommended for evaluating in vivo toxicity and pharmacokinetics?

Methodological Answer:

- Acute Toxicity: Administer graded doses (50–500 mg/kg) to Wistar rats and monitor mortality, organ weight changes, and serum biomarkers (ALT, creatinine) over 14 days .

- Pharmacokinetics: Conduct HPLC analysis of plasma samples post-IV/oral administration. Calculate AUC (area under the curve) and half-life (t) to assess bioavailability. The methylthio group may enhance lipophilicity, improving absorption .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-Response Analysis: Replicate assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects. For example, hypoglycemic activity may plateau at 50 µM due to receptor saturation .

- Off-Target Screening: Use a kinase profiling panel (e.g., Eurofins) to rule out nonspecific interactions. Cross-validate results with gene knockout models (e.g., CRISPR-Cas9) .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

Methodological Answer:

- Preparative HPLC: Use a C18 column with a gradient of acetonitrile/water (40% → 80% over 20 min) at 5 mL/min. Collect fractions with >99% purity (confirmed by LC-MS) .

- Membrane Filtration: Apply tangential flow filtration (TFF) with a 10 kDa cutoff to remove high-MW impurities. Optimize transmembrane pressure (10–15 psi) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.